molecular formula C16H18N2O4S2 B2660926 4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide CAS No. 1090743-39-7

4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide

Cat. No.: B2660926
CAS No.: 1090743-39-7
M. Wt: 366.45
InChI Key: DCRUDWNLHDEZHN-UHFFFAOYSA-N
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Description

“4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C16H18N2O4S2 and a molecular weight of 366.45. It belongs to the class of sulfonamides, which are synthetic antimicrobial drugs used as broad-spectrum agents for the treatment of human and animal bacterial infections .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a sulfonamide (-SO2NH2) functional group . This group is a key feature of sulfonamides and contributes to their pharmacological activities .

Mechanism of Action

While the specific mechanism of action for “4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide” is not mentioned in the searched resources, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Safety and Hazards

Sulfonamides, including “4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide”, can cause various side effects, including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

Properties

IUPAC Name

4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-13(15-7-9-16(10-8-15)24(17,21)22)18-23(19,20)12-11-14-5-3-2-4-6-14/h2-13,18H,1H3,(H2,17,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRUDWNLHDEZHN-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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